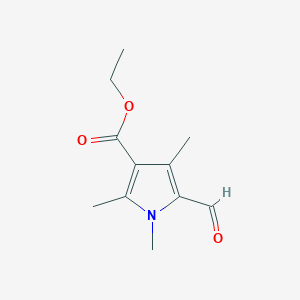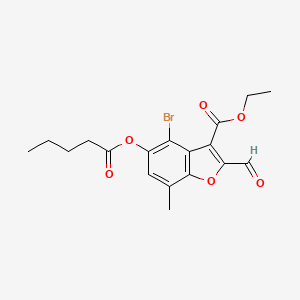
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis process for “2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one” is not available, similar compounds such as “2-(2-(3-chlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide” and “2-(2-(3-chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide” have been synthesized and studied .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Solubility and Thermodynamics: The compound was synthesized and characterized, with a focus on its solubility in various organic solvents like methanol, ethanol, and acetone. Studies revealed that its solubility increases with temperature, and thermodynamic parameters like dissolution enthalpy and Gibbs free energy were calculated, suggesting an endothermic and spontaneous dissolution process (Bhesaniya et al., 2014).
Chemical Synthesis Techniques
- Novel Synthesis Methods: A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system was described, offering a straightforward procedure for creating derivatives of 3,4-dihydronaphthalen-1(2H)-one under mild conditions (Liu et al., 2012).
Structural Analysis
- X-Ray Diffraction Studies: The structure of 3,4-dihydronaphthalen-1(2H)-one derivatives was examined, revealing specific conformation and bond angles, providing insights into the compound's molecular structure (Sun et al., 2016).
Catalysis and Chemical Reactions
- Catalytic Applications: Studies showed that 3,4-dihydronaphthalen-1(2H)-ones could be used in chromium tricarbonyl complexes, and their reactions were analyzed for insights into metal-induced thermal isomerizations (Oprunenko et al., 2007).
Enantioselective Synthesis
- Asymmetric Molecule Construction: Research focused on the enantioselective synthesis of 1,2-dihydronaphthalenes, crucial in medicinal and synthetic chemistry, via a catalytic asymmetric construction using N-heterocyclic carbene-catalyzed cascade annulation reactions (Perveen et al., 2017).
Advanced Organic Synthesis
- Hybrid Polyoxaheterocyclic Compounds: A study explored new methods for creating hybrid polyoxaheterocyclic compounds based on the interaction of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds, contributing to the development of novel synthetic pathways (Kanevskaya et al., 2022).
Anticancer Research
- Bcl-2 Protein Inhibition: New derivatives of 3,4-dihydronaphthalen-1(2H)-one were synthesized and evaluated for their antitumor activities and ability to inhibit the Bcl-2 protein, which is significant in cancer research (Wang et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "3,4-dihydronaphthalen-1(2H)-one", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chlorobenzaldehyde to a solution of 3,4-dihydronaphthalen-1(2H)-one in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the condensation reaction", "Stir the reaction mixture at an appropriate temperature and for a suitable duration", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
Número CAS |
61661-18-5 |
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10- |
Clave InChI |
BVMZKGRVXZKTJZ-UVTDQMKNSA-N |
SMILES isomérico |
C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)


